6-bromo-1-(difluoromethoxy)isoquinoline
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Overview
Description
6-bromo-1-(difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H6BrF2NO. It belongs to the class of isoquinolines, which are nitrogen-containing heteroaromatic compounds. Isoquinolines are known for their diverse biological activities and are widely used in pharmaceuticals and materials science .
Preparation Methods
The synthesis of 6-bromo-1-(difluoromethoxy)isoquinoline involves several steps One common method starts with the bromination of isoquinoline to introduce the bromine atom at the 6-positionThe reaction conditions typically involve the use of reagents such as Selectfluor® and acetonitrile .
Chemical Reactions Analysis
6-bromo-1-(difluoromethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-bromo-1-(difluoromethoxy)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
6-bromo-1-(difluoromethoxy)isoquinoline can be compared with other fluorinated isoquinolines, such as:
- 6-fluoroisoquinoline
- 6-chloroisoquinoline
- 6-methoxyisoquinoline
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity. The presence of the difluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and enhanced metabolic stability .
Properties
CAS No. |
2685743-20-6 |
---|---|
Molecular Formula |
C10H6BrF2NO |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
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